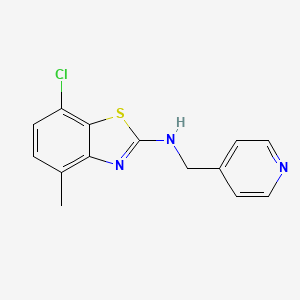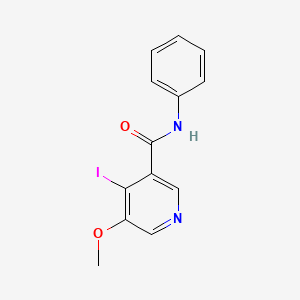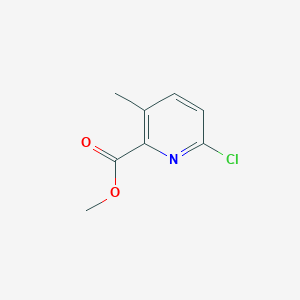![molecular formula C13H12F3N3 B1391021 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1146221-86-4](/img/structure/B1391021.png)
1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Übersicht
Beschreibung
The compound contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. It also has a tert-butyl group, a trifluoromethyl group, and a nitrile group attached to it .
Molecular Structure Analysis
The presence of the pyrrolo[2,3-b]pyridine core suggests that this compound may have interesting electronic properties due to the conjugated system of alternating single and double bonds. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl and nitrile groups, as well as the electron-donating tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence properties like solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Regioselectivity
- Martins et al. (2012) explored the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, starting with the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. Different reaction media led to varying regioselectivity, with the formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles under certain conditions (Martins et al., 2012).
Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines
- Groth et al. (2009) developed an efficient approach to synthesize novel ADAs and IMPDH inhibitors using 5-amino-1-tert-butyl-1H-pyrrolo-3-carbonitrile with fluorinated 1,3-biselectrophiles, leading to fluorinated pyrrolo[2,3-b]pyridines (Groth et al., 2009).
Synthesis and Structural Studies
- Macías et al. (2018) described the synthesis of a series of N-(pyrrol-2-yl)amines, starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. This involved a two-step synthesis sequence and led to compounds useful as synthetic intermediates (Macías et al., 2018).
Synthesis of Fluorescent Compounds
- Ibrahim et al. (2018) synthesized a fluorescent compound, 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, from a related pyridine derivative. This synthesis involved a two-step process and the compound exhibited fluorescent properties, along with specific antimicrobial and antioxidant activities (Ibrahim et al., 2018).
Development of Novel Compounds
- Sroor (2019) focused on preparing and characterizing novel compounds using the pyrrolo[2,3-b]pyridine scaffold. This work contributed to the development of biologically active compounds with potential applications in medicinal chemistry (Sroor, 2019).
Wirkmechanismus
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions .
Result of Action
Compounds with trifluoromethyl groups are known to have significant impacts in pharmaceuticals, agrochemicals, and materials .
Biochemische Analyse
Biochemical Properties
1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The trifluoromethyl group in this compound is known to enhance the lipophilicity and metabolic stability of molecules, which can affect their interaction with biological targets. For instance, it may interact with cytochrome P450 enzymes, altering their catalytic activity and impacting the metabolism of other compounds. Additionally, the tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound towards its targets .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. The compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, affecting cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. The compound may act as an enzyme inhibitor or activator, depending on its interaction with the active site or allosteric sites of the enzyme. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which may differ from short-term exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing metabolic stability. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity, influenced by the trifluoromethyl group, facilitates its diffusion across cell membranes and accumulation in lipid-rich compartments. Additionally, binding proteins may sequester the compound, affecting its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell .
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c1-12(2,3)19-7-8(6-17)10-9(13(14,15)16)4-5-18-11(10)19/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYMBYQKJOGFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C(C=CN=C21)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670628 | |
| Record name | 1-tert-Butyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146221-86-4 | |
| Record name | 1-(1,1-Dimethylethyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146221-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)
![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)
![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)

![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)

![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)



![[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1390956.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1390957.png)


